molecular formula C10H9ClO4 B1346161 Dimethyl 5-chloroisophthalate CAS No. 20330-90-9

Dimethyl 5-chloroisophthalate

Cat. No.: B1346161
CAS No.: 20330-90-9
M. Wt: 228.63 g/mol
InChI Key: CMMPMNSOVLQGMJ-UHFFFAOYSA-N
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Description

Dimethyl 5-chloroisophthalate is an organic compound with the molecular formula C({10})H({9})ClO(_{4}). It is a derivative of isophthalic acid, where two methyl ester groups and a chlorine atom are attached to the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 5-chloroisophthalate can be synthesized through the esterification of 5-chloroisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-chloroisophthalate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester groups can be hydrolyzed to form 5-chloroisophthalic acid.

    Reduction: The compound can be reduced to form corresponding alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl 5-chloroisophthalate is utilized in several scientific research areas:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: In the production of polymers, resins, and other materials

Mechanism of Action

The mechanism of action of dimethyl 5-chloroisophthalate depends on its application. In organic synthesis, it acts as a precursor that undergoes various transformations to yield desired products. The molecular targets and pathways involved are specific to the reactions it participates in, such as nucleophilic substitution or ester hydrolysis .

Comparison with Similar Compounds

    Dimethyl isophthalate: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.

    Dimethyl terephthalate: Has a different substitution pattern on the benzene ring, leading to different reactivity and applications.

    Dimethyl phthalate: Another isomer with distinct properties and uses.

Uniqueness: Dimethyl 5-chloroisophthalate’s unique feature is the presence of the chlorine atom, which enhances its reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

dimethyl 5-chlorobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMPMNSOVLQGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279740
Record name Dimethyl 5-chloroisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20330-90-9
Record name 20330-90-9
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Record name Dimethyl 5-chloroisophthalate
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Record name Dimethyl 5-chloroisophthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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